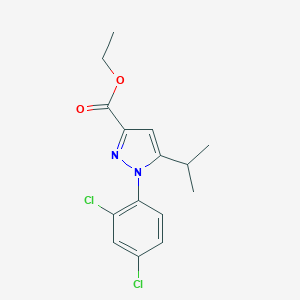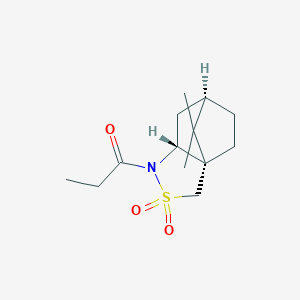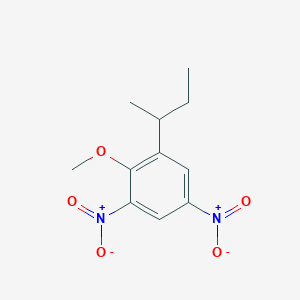
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group, an isopropyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with the 2,4-dichlorophenyl group: The pyrazole ring is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to introduce the 2,4-dichlorophenyl group.
Introduction of the isopropyl group: The resulting compound is further reacted with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar 2,4-dichlorophenyl group.
Indole derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Imidazole derivatives: Compounds with a similar heterocyclic structure and various pharmacological properties.
Uniqueness
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and 2,4-dichlorophenyl group contribute to its potential as a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-4-21-15(20)12-8-14(9(2)3)19(18-12)13-6-5-10(16)7-11(13)17/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTFGOSTLPHBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(C)C)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455202 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126099-96-5 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)




![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)



![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)



